molecular formula C7H4Br4 B1582846 1-Bromo-4-(tribromomethyl)benzene CAS No. 76092-29-0

1-Bromo-4-(tribromomethyl)benzene

Cat. No.: B1582846
CAS No.: 76092-29-0
M. Wt: 407.72 g/mol
InChI Key: JYAVJLTUVOJMPZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(tribromomethyl)benzene is an organic compound with the molecular formula C7H4Br4. It is a derivative of benzene, where a bromine atom and a tribromomethyl group are substituted at the para position. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .

Scientific Research Applications

1-Bromo-4-(tribromomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for brominated benzene compounds typically involves electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Preparation Methods

The synthesis of 1-Bromo-4-(tribromomethyl)benzene typically involves the bromination of 1-bromo-4-(trifluoromethyl)benzene. The reaction is carried out in the presence of carbon tetrachloride as a solvent. The flask containing the reactants is evacuated and backfilled with nitrogen to maintain an inert atmosphere. The reaction mixture is then stirred under nitrogen atmosphere to yield the desired product .

Chemical Reactions Analysis

1-Bromo-4-(tribromomethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-Bromo-4-(tribromomethyl)benzene can be compared with other brominated benzene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-4-(tribromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVJLTUVOJMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Br)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287612
Record name 1-bromo-4-(tribromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76092-29-0
Record name 76092-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-(tribromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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